(2-(4-Fluorophenyl)cyclopropyl)methanamine

5-HT2C receptor serotonin receptor agonist neuropsychiatric drug discovery

Researchers requiring stereochemically pure trans-(2-(4-fluorophenyl)cyclopropyl)methanamine for 5-HT2C receptor studies often face supply of mis-specified diastereomer mixtures, compromising target engagement reproducibility. This compound resolves that challenge. - Verified trans-configuration essential for potent 5-HT2C agonism (EC50=5.40 nM) and MAO-A inhibition; cis-diastereomer activity is 10-100× weaker. - >500-fold selectivity over SERT (Ki=2,710 nM) enables clean serotonergic pathway interrogation without confounding transporter effects. - Para-fluoro substitution provides critical 5-HT2C/5-HT2B selectivity benchmark data, serving as a validated SAR reference standard.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B12213082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Fluorophenyl)cyclopropyl)methanamine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=C(C=C2)F)CN
InChIInChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2
InChIKeySXEBSKUYTZWGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Procurement


(2-(4-Fluorophenyl)cyclopropyl)methanamine (CAS: 1226363-19-4) is a fluorinated phenylcyclopropylamine derivative characterized by a strained cyclopropane ring bearing both a 4-fluorophenyl substituent and a methanamine moiety [1]. The compound exists predominantly as the trans-diastereomer in its biologically active form and is typically supplied as the hydrochloride salt (CAS: 1354954-53-2) with a molecular weight of 201.67 g/mol . Its rigid cyclopropyl scaffold confers conformational constraint distinct from flexible alkylamines, while the para-fluoro substitution on the aromatic ring modulates electronic properties and metabolic stability relative to non-fluorinated or ortho/meta-fluorinated analogs [2]. This compound has been evaluated primarily as a serotonergic agent, with documented binding affinity for 5-HT2 receptor subtypes and weak interaction with monoamine transporters [3].

Stereochemically defined trans-cyclopropyl configuration
para-Fluorophenyl motif for 5-HT receptor subtype selectivity research
Constrained cyclopropane scaffold vs flexible chain analogs

Why Generic Substitution Fails


Generic substitution of (2-(4-fluorophenyl)cyclopropyl)methanamine with structurally related phenylcyclopropylamines is scientifically unjustified due to stereochemistry-dependent receptor selectivity profiles and position-specific fluorine effects on target engagement. The trans-cyclopropyl configuration is essential for 5-HT2C receptor recognition, with cis-diastereomers showing markedly reduced or altered activity [1]. Furthermore, the para-fluorophenyl substitution pattern critically influences 5-HT2C/5-HT2B selectivity ratios compared to ortho-fluorinated or non-fluorinated analogs, where even minor positional changes can convert an agonist into an antagonist or abolish target selectivity [2]. Conformational rigidity imposed by the cyclopropane ring distinguishes this scaffold from flexible ethylamine or propylamine derivatives, directly impacting binding pocket complementarity and downstream signaling bias [3].

Stereochemistry

cis-Diastereomers may shift receptor activation profiles, not interchangeable with trans form.

Fluorine Position

ortho/meta-Fluorinated isomers may alter 5-HT subtype selectivity, impacting pathway interpretation.

Scaffold Flexibility

Flexible ethylamine analogs lack conformational constraint and may exhibit different binding pocket complementarity.

Quantitative Differentiation Data


5-HT2C Agonist Potency

(2-(4-Fluorophenyl)cyclopropyl)methanamine (as the trans-diastereomer hydrochloride) exhibits potent agonist activity at the human 5-HT2C receptor with an EC50 of 5.40 nM in a calcium flux FLIPR assay [1]. This potency exceeds that of the non-fluorinated parent compound trans-2-phenylcyclopropylmethylamine, which serves as the baseline scaffold in the same chemical series [2]. The para-fluoro substitution on the aromatic ring contributes to enhanced receptor engagement through improved hydrophobic packing and electronic effects.

5-HT2C Agonist EC50
Cross-study comparable
Target
EC50 5.40 nM
Comparator
Non-fluorinated parent less active
Supports 5-HT2C pathway activation studies
FLIPR assay, HEK293 cells
5-HT2C receptor serotonin receptor agonist neuropsychiatric drug discovery

5-HT2B Binding Affinity

In radioligand displacement assays, trans-[2-(4-fluorophenyl)cyclopropyl]methylamine hydrochloride exhibits a Ki of 89 nM at the human 5-HT2B receptor using [3H]LSD as the radioligand [1]. This binding affinity, when compared to its 5-HT2C receptor Ki of 242 nM (measured via [3H]mesulergine displacement), reveals a 2.7-fold binding preference for 5-HT2B over 5-HT2C [2]. However, functional agonist activity data (EC50 = 5.40 nM at 5-HT2C) demonstrates that the compound's functional efficacy diverges from its binding affinity profile, an important consideration for signaling bias assessment [3].

5-HT2B vs 5-HT2C Ki
Direct head-to-head
5-HT2B
Ki 89 nM
5-HT2C
Ki 242 nM (2.7-fold)
Binding selectivity context; functional efficacy may differ
5-HT2B receptor binding affinity cardiac safety pharmacology

SERT Binding Selectivity Window

The compound demonstrates weak affinity for the human serotonin transporter (SERT) with a Ki of 2,710 nM (2.71 μM) measured via [3H]citalopram displacement [1]. When compared to its primary target 5-HT2C receptor functional potency (EC50 = 5.40 nM), this represents a >500-fold functional selectivity window for 5-HT2C receptor agonism over SERT binding. This profile distinguishes the compound from dual-mechanism serotonergic agents that potently inhibit SERT while also modulating 5-HT2 receptors.

SERT Selectivity
Cross-study comparable
>500-fold over SERT
Supports pathway-specific interpretation
SERT Ki 2,710 nM
serotonin transporter SERT binding off-target profiling

MAO Isoform Inhibitory Activity

Fluorinated phenylcyclopropylamine derivatives, including 4-fluorophenyl-substituted analogs, have been characterized as inhibitors of recombinant human monoamine oxidase A (MAO-A) and B (MAO-B) [1]. In the trans-cyclopropylamine series, electron-withdrawing para-substituents such as fluorine increase MAO-A inhibitory potency, while having minimal effect on MAO-B inhibition [2]. The target compound exhibits this structure-activity relationship, positioning it as a tool for studying MAO isoform selectivity. Comparative data indicate that cis-diastereomers are 10-100 times less active against MAO-A than their trans-counterparts, underscoring the stereochemical dependence of enzyme inhibition [3].

MAO Stereochemistry
Class-level inference
trans
Active vs MAO-A/B
cis
10–100× less active
Stereochemistry-dependent MAO inhibition context
Recombinant human MAO assays
monoamine oxidase inhibition MAO-A MAO-B tranylcypromine analog

Structural Scaffold Differentiation

(2-(4-Fluorophenyl)cyclopropyl)methanamine contains a methylene spacer between the cyclopropane ring and the primary amine, distinguishing it from 2-(4-fluorophenyl)cyclopropanamine (4-fluorotranylcypromine) which bears the amine directly on the cyclopropane ring . This structural modification alters the distance between the pharmacophoric amine and the aromatic ring, impacting receptor binding geometry. The methanamine homolog has been specifically optimized for 5-HT2C receptor agonism, whereas the cyclopropanamine scaffold (tranylcypromine derivatives) is classically associated with MAO inhibition and LSD1 inhibition [1]. Additionally, this compound is distinct from [1-(4-fluorophenyl)cyclopropyl]methanamine (CAS: 75180-46-0), which features a geminal substitution pattern creating a quaternary carbon at the cyclopropane ring junction [2].

Scaffold Identity
Supporting evidence
This Compound
Methylamine spacer
Tranylcypromine analogs
Direct cyclopropanamine
Scaffold determines pharmacological profile
Distinct from LSD1 inhibitor scaffold
cyclopropylamine scaffold tranylcypromine analog structure-activity relationship

DAT Off-Target Binding

BindingDB records indicate that trans-[2-(4-fluorophenyl)cyclopropyl]methylamine has been evaluated against the sodium-dependent dopamine transporter (DAT), though quantitative affinity data are limited [1]. Based on structural similarity to characterized phenylcyclopropylamines, DAT affinity is expected to be weak relative to 5-HT2 receptor engagement. This is consistent with the compound's optimization trajectory toward selective 5-HT2C agonism without significant monoamine transporter activity [2]. The lack of potent DAT binding further supports the >500-fold selectivity window observed for SERT and suggests minimal dopaminergic off-target effects.

DAT Binding
Supporting evidence
Evaluated, limited quantitative data
DAT interaction appears weak
Consistent with transporter selectivity
dopamine transporter DAT binding CNS selectivity

Application Scenarios


5-HT2C Agonist Tool for Target Validation

The compound's potent 5-HT2C receptor agonist activity (EC50 = 5.40 nM) positions it as a validated tool for studying 5-HT2C-mediated pathways in appetite regulation, impulse control, and mood disorders [1]. Its >500-fold selectivity window over SERT binding (Ki = 2,710 nM) enables clean interrogation of 5-HT2C pharmacology without confounding transporter effects. This selectivity profile supports use in vivo target engagement studies and ex vivo receptor occupancy assays where mechanistic clarity is paramount [2].

SAR Reference Standard

As a well-characterized member of the fluorinated phenylcyclopropylmethylamine series, this compound serves as a critical reference standard for SAR studies exploring the effects of aromatic fluorine substitution and cyclopropane stereochemistry on 5-HT2 receptor pharmacology [1]. Its binding data across 5-HT2B (Ki = 89 nM) and 5-HT2C (Ki = 242 nM) provide a benchmark for assessing modifications aimed at improving subtype selectivity and eliminating 5-HT2B activity, a known cardiac liability [2]. The trans-configuration represents the stereochemically active form essential for reproducible SAR interpretation [3].

Stereochemically Defined MAO Inhibition

The compound's trans-cyclopropyl configuration is required for potent MAO-A inhibitory activity, as cis-diastereomers exhibit 10-100× reduced potency against this isoform [1]. This stereochemical dependence makes stereochemically pure trans-(2-(4-fluorophenyl)cyclopropyl)methanamine essential for MAO enzyme inhibition studies, particularly those investigating the differential effects of aromatic fluorine substitution on MAO-A versus MAO-B selectivity [2]. The para-fluoro substitution represents an electron-withdrawing modification shown to enhance MAO-A inhibitory potency relative to non-fluorinated or electron-donating analogs [3].

Negative Control in LSD1 Discovery

Trans-2-phenylcyclopropylamine derivatives are established LSD1/KDM1 inhibitors, with crystal structures confirming binding to the enzyme's active site [1]. However, (2-(4-fluorophenyl)cyclopropyl)methanamine contains a methylene spacer that distinguishes it from direct cyclopropanamine LSD1 inhibitors such as 4-fluorotranylcypromine. This structural divergence may reduce or abolish LSD1 inhibitory activity while retaining 5-HT2 receptor engagement, making the compound a potentially useful negative control or selectivity probe in LSD1 drug discovery programs where orthogonal pharmacological activity must be controlled [2].

Application
Selection Property
Validation Focus
5-HT2C pathway activation studies
5-HT2C receptor engagement context
Clean pathway interrogation without transporter confounding
Fluorinated phenylcyclopropylamine SAR
5-HT2 receptor binding profile
Subtype selectivity and fluorine substitution effects
MAO isoform selectivity research
trans-cyclopropyl stereochemistry
Stereochemistry-dependent enzyme inhibition
LSD1/KDM1 selectivity profiling
Methylene spacer structural feature
Differentiation from cyclopropanamine LSD1 inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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